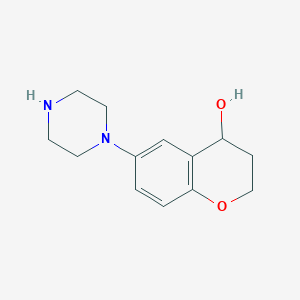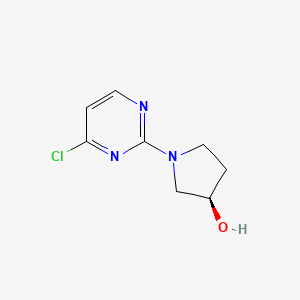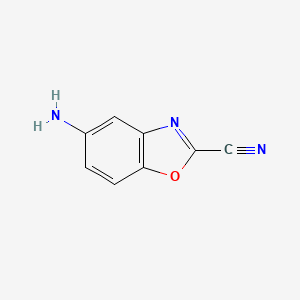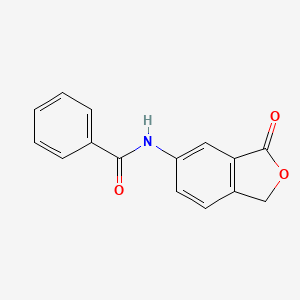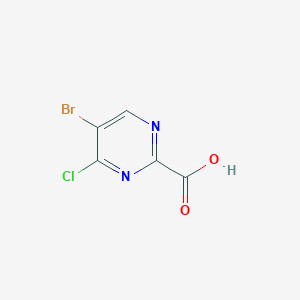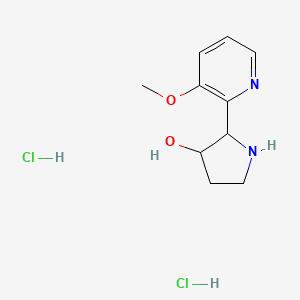
2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol;dihydrochloride is a chemical compound with the molecular formula C10H14N2O22HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a methoxy-substituted pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol typically involves the following steps:
-
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors. For example, the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux conditions in acetone can yield pyrrolizine derivatives .
-
Introduction of the Methoxy Group: : The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.
-
Formation of the Dihydrochloride Salt: : The final compound can be converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol;dihydrochloride can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
-
Substitution: : The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrolidine alcohols.
科学的研究の応用
2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring and methoxy-substituted pyridine ring allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
類似化合物との比較
Similar Compounds
Pyrrolizines: Compounds containing a fused pyrrolidine and benzene ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy group and the pyridine ring enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound for research and development.
特性
分子式 |
C10H16Cl2N2O2 |
|---|---|
分子量 |
267.15 g/mol |
IUPAC名 |
2-(3-methoxypyridin-2-yl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-14-8-3-2-5-11-10(8)9-7(13)4-6-12-9;;/h2-3,5,7,9,12-13H,4,6H2,1H3;2*1H |
InChIキー |
ZPRLXSXKPSKMDQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=CC=C1)C2C(CCN2)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


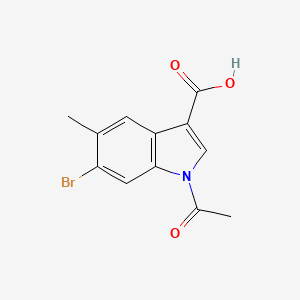
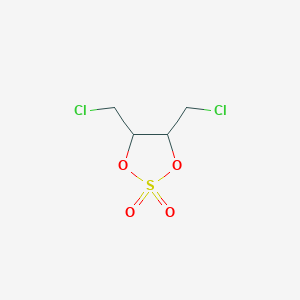
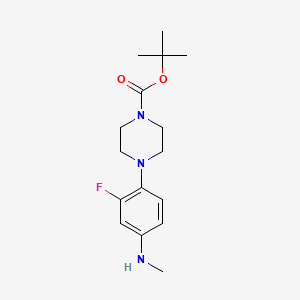
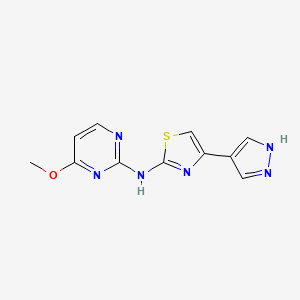
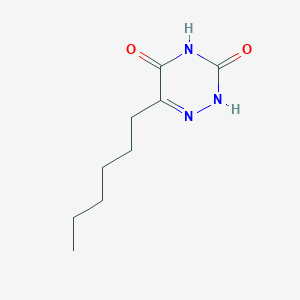
![2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)
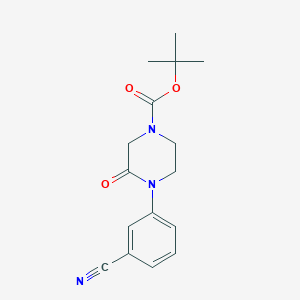
![2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid](/img/structure/B13888155.png)
